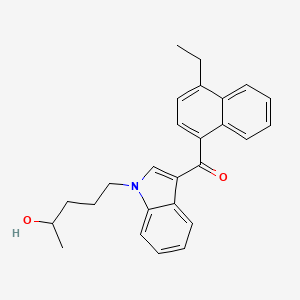

JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

Vue d'ensemble

Description

Le métabolite du JWH 210 N-(4-hydroxypentyl) est un métabolite de cannabinoïde synthétique dérivé du JWH 210, un alkylindole cannabimimétique puissant. Ce composé est un métabolite attendu du JWH 210, détectable dans le sérum et l'urine. Il est caractérisé structurellement par la présence d'un groupe hydroxyle sur la chaîne latérale pentyle, qui résulte d'une hydroxylation métabolique dans le foie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du métabolite du JWH 210 N-(4-hydroxypentyl) implique généralement l'hydroxylation du composé parent, le JWH 210. Le processus peut être effectué en utilisant divers agents hydroxylants dans des conditions contrôlées. La réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome dans un solvant organique comme le dichlorométhane ou le méthanol .

Méthodes de production industrielle

La production industrielle du métabolite du JWH 210 N-(4-hydroxypentyl) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne ou la recristallisation .

Analyse Des Réactions Chimiques

Metabolic Reactions

JWH-210 4-Hydroxypentyl is formed via cytochrome P450-mediated hydroxylation of the parent compound JWH-210, targeting the pentyl side chain . Key metabolic pathways include:

Oxidation and Hydroxylation

-

Primary hydroxylation : Introduces a hydroxyl group at the 4-position of the pentyl chain, forming JWH-210 4-Hydroxypentyl .

-

Secondary oxidation : Converts the hydroxyl group into a ketone or carboxylic acid derivative (e.g., JWH-210 N-pentanoic acid) .

Phase II Conjugation

-

Glucuronidation : The hydroxyl group undergoes conjugation with glucuronic acid, forming JWH-210 4-Hydroxypentyl glucuronide, which enhances urinary excretion .

Table 1: Key Metabolites and Their Detection Limits

Hydrolysis

-

Enzymatic hydrolysis : β-glucuronidase/arylsulfatase cleaves glucuronide conjugates in biological samples, regenerating free JWH-210 4-Hydroxypentyl .

-

Acid/Base Stability : Stable in methanol at −20°C but degrades under prolonged exposure to acidic/basic conditions .

Thermal Degradation

Chromatographic Techniques

-

LC-MS/MS : Quantifies JWH-210 4-Hydroxypentyl with a linear range of 0.5–50 ng/mL and recovery rates of 53–95% .

-

GC-MS : Detects thermal degradation products (LOD: 0.5 ng/mL) but requires derivatization for hydroxylated metabolites .

Table 2: Comparative Performance of Analytical Methods

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| LOD (ng/mL) | 0.5–1.0 | 0.5–5.0 |

| Recovery (%) | 53–95 | 70–94 |

| Matrix Effects (%) | 95–122 | <15 |

| Primary Use | Quantification | Structural ID |

Comparison with Analogous Compounds

JWH-210 4-Hydroxypentyl exhibits distinct reactivity compared to metabolites of other synthetic cannabinoids:

Applications De Recherche Scientifique

Chemical Profile

- Chemical Name: JWH-210 4-Hydroxypentyl

- Concentration: 100 microg/mL in Methanol

- Molecular Formula: C22H29N3O2

- CAS Number: 209414-07-1

Forensic Toxicology

JWH-210 is primarily used in forensic toxicology to detect synthetic cannabinoids in biological samples. Its metabolites can be identified using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

- A study validated a GC-MS method for detecting JWH-210 and its metabolites in oral fluid, demonstrating recovery rates exceeding 70% and a linear range from the limit of quantification (LOQ) to 50 ng/mL .

- Another study employed LC-MS/MS to confirm the presence of JWH-210 metabolites in urine, establishing detection limits between 0.5 and 10 ng/mL, thus aiding in the understanding of its pharmacokinetics and metabolism .

| Method | Detection Limits (ng/mL) | Recovery (%) | Matrix Effects (%) |

|---|---|---|---|

| GC-MS | 0.5 - 50 | >70 | <15 |

| LC-MS/MS | 0.5 - 10 | 53 - 95 | 95 - 122 |

Pharmacological Studies

JWH-210 interacts with cannabinoid receptors CB1 and CB2, making it a valuable tool for studying the endocannabinoid system. Research has focused on its psychoactive effects compared to Δ9-tetrahydrocannabinol, the primary active compound in cannabis.

Case Study Insights:

- Research indicated that JWH-210 exhibits a higher affinity for CB1 receptors, which may lead to different psychoactive effects compared to natural cannabinoids .

- Studies have also explored its potential therapeutic uses, including pain management and anti-inflammatory effects, although more research is needed to establish safety and efficacy profiles.

Drug Testing

JWH-210 is increasingly used in drug testing protocols due to its prevalence among users of synthetic cannabinoids. Its detection in urine samples is critical for monitoring substance abuse.

Application Summary:

- The compound is included in panels for urine drug screening, helping identify users of synthetic cannabinoids who may experience adverse health effects .

Research on Adverse Effects

The growing use of synthetic cannabinoids like JWH-210 has raised concerns about their safety profile. Case studies document various adverse effects linked to its consumption, including anxiety, paranoia, and cardiovascular issues.

Research Findings:

Mécanisme D'action

The mechanism of action of JWH 210 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. As a metabolite of JWH 210, it is expected to exhibit similar binding affinity to cannabinoid receptors type 1 (CB1) and type 2 (CB2). The hydroxylation of the pentyl side chain may alter its binding affinity and potency compared to the parent compound. The exact molecular targets and pathways involved in its action are still under investigation .

Comparaison Avec Des Composés Similaires

Le métabolite du JWH 210 N-(4-hydroxypentyl) est similaire à d'autres métabolites de cannabinoïdes synthétiques tels que le métabolite du JWH 018 N-(4-hydroxypentyl) et le métabolite du JWH 250 N-(4-hydroxypentyl). Ces composés partagent des similitudes structurales, notamment la présence d'un groupe hydroxyle sur la chaîne latérale pentyle. Le métabolite du JWH 210 N-(4-hydroxypentyl) est unique en termes d'affinité de liaison et de puissance spécifiques en raison du groupe éthylnaphtyle dans sa structure .

Liste des composés similaires

- Métabolite du JWH 018 N-(4-hydroxypentyl)

- Métabolite du JWH 250 N-(4-hydroxypentyl)

- Métabolite du JWH 122 N-(4-hydroxypentyl)

- Métabolite du JWH 073 N-(4-hydroxypentyl)

Activité Biologique

JWH-210 4-Hydroxypentyl is a synthetic cannabinoid belonging to the naphthoylindole family, known for its potent agonistic activity at cannabinoid receptors CB1 and CB2. This compound, synthesized by John W. Huffman, exhibits higher potency compared to other cannabinoids, making it a significant subject of study in pharmacology and toxicology. The following sections detail its biological activity, pharmacokinetics, metabolism, and case studies.

- Chemical Formula : C₁₉H₂₅NO₂

- Molecular Weight : 311.41 g/mol

- Solvent : Methanol

- Concentration : 100 µg/mL

Biological Activity

JWH-210 acts primarily as a potent agonist at both CB1 and CB2 receptors, with reported binding affinities that indicate its strong psychoactive effects. The biological activities associated with JWH-210 include:

- Psychoactive Effects : Comparable to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.

- Agonistic Potency : Higher than many other synthetic cannabinoids, leading to increased risk of adverse effects.

Binding Affinity Comparison

| Compound | Structure Type | CB1 Binding Affinity (nM) | Unique Features |

|---|---|---|---|

| JWH-210 | Naphthoylindole | <0.5 | Most potent in its class |

| JWH-122 | Naphthoylindole | 0.69 | Less potent; used in similar contexts |

| JWH-081 | Naphthoylindole | 1.2 | Different pharmacological profile |

| UR-144 | Naphthoylindole | 0.92 | Similar structure; less documented side effects |

Pharmacokinetics

Pharmacokinetic studies reveal the absorption and metabolism of JWH-210 following administration. Key findings include:

- Peak Concentration (Cmax) : Achieved approximately 20 minutes post-administration.

- Elimination Half-Life : Rapid decline in plasma concentrations, becoming undetectable within hours.

Concentration-Time Profile

| Time Post-Dosing (min) | JWH-210 Concentration (ng/mL) |

|---|---|

| 20 | 8.10 |

| 60 | <1 |

| 180 | Undetectable |

Metabolism

The metabolic pathways for JWH-210 primarily involve hydroxylation followed by glucuronidation. The major metabolites identified include:

- JWH-210 N-(4-hydroxypentyl) : Detected in urine and serum.

- JWH-210 N-(5-hydroxypentyl) : Also detectable in biological matrices.

Metabolites are crucial for forensic analysis and can indicate recent consumption.

Case Studies

A series of case studies have documented the clinical manifestations of JWH-210 intoxication:

- Psychosis Induction : Observations indicate that synthetic cannabinoids like JWH-210 can precipitate acute psychotic episodes.

- Adverse Effects : Commonly reported effects include anxiety, paranoia, and hallucinations, often more severe than those associated with natural cannabis.

Notable Case Reports

A study highlighted two cases where individuals experienced prolonged psychotic symptoms after using products containing JWH-210, emphasizing the need for awareness regarding the potential risks associated with synthetic cannabinoids .

Propriétés

IUPAC Name |

(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNSSTWZDKYLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017821 | |

| Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-37-6 | |

| Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.